2-(Cyclopentylthio)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
CAS No.: 1209429-02-6
Cat. No.: VC7588719
Molecular Formula: C18H23N3O3S
Molecular Weight: 361.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1209429-02-6 |
|---|---|
| Molecular Formula | C18H23N3O3S |
| Molecular Weight | 361.46 |
| IUPAC Name | 2-cyclopentylsulfanyl-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C18H23N3O3S/c22-16(12-25-14-4-1-2-5-14)21-9-7-13(8-10-21)17-19-20-18(24-17)15-6-3-11-23-15/h3,6,11,13-14H,1-2,4-5,7-10,12H2 |
| Standard InChI Key | XRRDPGNLEXXNKQ-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)SCC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |
Introduction
Potential Synthesis Pathways
While specific synthetic routes for this compound are not directly available in the provided sources, the following general methods may be applicable:
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Formation of the 1,3,4-Oxadiazole Core:
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Typically synthesized via cyclization reactions involving hydrazides and carboxylic acids or derivatives.
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For example:
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Introduction of the Furan Ring:
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The furan moiety can be introduced through Friedel-Crafts acylation or by coupling reactions using furan derivatives.
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Attachment of the Piperidine Ring:
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Piperidine derivatives are commonly introduced via nucleophilic substitution or reductive amination reactions.
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Cyclopentylthio Group Addition:
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Thiol groups can be incorporated through alkylation of thiols with alkyl halides or via thiol-disulfide exchange reactions.
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Final Assembly:
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The ethanone backbone can be constructed through acylation reactions or aldol condensations.
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Biological Activity
Compounds containing oxadiazole and piperidine structures are known for their pharmacological relevance. Possible applications include:
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Antimicrobial agents: Oxadiazoles are often explored for antibacterial and antifungal properties.
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Anticancer research: The presence of heterocycles like furan and oxadiazole may enhance interactions with DNA or proteins involved in cancer pathways.
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CNS Activity: Piperidine derivatives are frequently studied for their effects on neurological disorders.
Drug Design
The compound's structural diversity makes it a promising candidate for drug discovery programs targeting enzymes, receptors, or other biomolecules.
Data Table: Key Structural Components
| Functional Group/Feature | Description | Potential Role |
|---|---|---|
| Cyclopentylthio | Sulfur atom bonded to cyclopentane | Enhances lipophilicity |
| Furan | Aromatic heterocycle with oxygen | Electron-rich; potential bioactivity |
| 1,3,4-Oxadiazole | Five-membered nitrogen/oxygen heterocycle | Known for antimicrobial properties |
| Piperidine | Six-membered nitrogen-containing heterocycle | CNS activity; drug-like properties |
| Ethanone (ketone) | Carbonyl group | Reactivity; interaction with targets |
Challenges
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The synthesis of such a complex molecule may involve multiple steps with moderate yields.
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Stability under physiological conditions needs to be assessed due to the presence of reactive groups like the ketone.
Future Directions
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Conducting in silico studies (e.g., molecular docking) to predict binding affinity with biological targets.
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Evaluating pharmacokinetics (ADME) and toxicity profiles to assess drug-likeness.
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Exploring modifications to enhance potency or selectivity for specific applications.
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